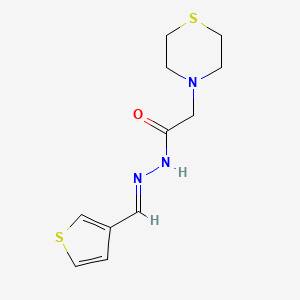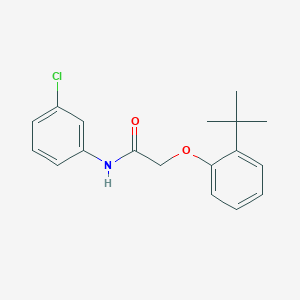
N,N-diisobutyl-6-methyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives, including N,N-diisobutyl-6-methyl-4-quinazolinamine, involves various chemical pathways. These compounds can be synthesized from 2-aminobenzylamines with benzylamines under transition metal-free conditions, highlighting a green and sustainable protocol (Tiwari & Bhanage, 2016).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. Detailed structural analysis can be derived from crystallography and spectroscopic data, providing insights into the compound's molecular geometry and electron distribution (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolines, including N,N-diisobutyl-6-methyl-4-quinazolinamine, undergo various chemical reactions, reflecting their reactivity. These reactions include transformations through nucleophilic and electrophilic substitutions, which are fundamental for modifying their chemical properties for specific applications (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinazolines, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined by the compound's molecular structure and can be studied using various analytical techniques (Gakhar et al., 1982).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimalarial Properties
A study discussed the synthesis of 6-[(arylamino)methyl]-2,4-quinazolinediamines, which include N,N-diisobutyl-6-methyl-4-quinazolinamine, and their potent antimalarial, antibacterial, and antitumor activities. Specifically, trimetrexate, a related compound, showed a broad spectrum of antitumor effects and underwent preclinical evaluation for cancer treatment (Elslager, Johnson, & Werbel, 1983).
Antibacterial Activity
Research on N2,N4-disubstituted quinazoline-2,4-diamines revealed their potential as antibacterial agents against multidrug-resistant Staphylococcus aureus. These compounds, which include the structure of N,N-diisobutyl-6-methyl-4-quinazolinamine, exhibited low toxicity and effective in vivo activity, indicating their potential for developing new antibacterial treatments (Van Horn et al., 2014).
Anticancer Applications
Quinazoline derivatives, including N,N-diisobutyl-6-methyl-4-quinazolinamine, have been recognized for their anticancer properties. These compounds inhibit various therapeutic protein targets, including EGFR, and have been the subject of several patents for cancer treatment (Ravez et al., 2015).
Inhibition of Nitric Oxide Synthase
N,N-diisobutyl-6-methyl-4-quinazolinamine and related quinazolinamines have been studied for their ability to inhibit inducible nitric oxide synthase (i-NOS). These compounds demonstrated efficacy in animal models of inflammatory diseases, highlighting their potential therapeutic application in inflammation-related conditions (Tinker et al., 2003).
Antileishmanial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, including structures similar to N,N-diisobutyl-6-methyl-4-quinazolinamine, showed significant antileishmanial activity against Leishmania species. These findings support their potential as a platform for developing new antileishmanial agents (Van Horn et al., 2014).
Biosynthesis and Bioactivity Studies
The discovery of 4-methyl-2-quinazolinamine, a compound related to N,N-diisobutyl-6-methyl-4-quinazolinamine, from Streptomyces of TCM plant origin, was investigated for its antiproliferative bioactivity and unusual biosynthesis (Vollmar et al., 2009).
Synthesis and Applications in Catalysis
2-methyl-Quinazolinap, a new atropisomeric phosphinamine ligand for asymmetric catalysis, was synthesized, offering insights into the applications of quinazoline derivatives in chemical synthesis and catalytic processes (Lacey, McDonnell, & Guiry, 2000).
Antimalarial Drug Lead Development
The synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to N,N-diisobutyl-6-methyl-4-quinazolinamine, were conducted to identify promising antimalarial drug leads, showcasing the compound's potential in treating malaria (Mizukawa et al., 2021).
Eigenschaften
IUPAC Name |
6-methyl-N,N-bis(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-12(2)9-20(10-13(3)4)17-15-8-14(5)6-7-16(15)18-11-19-17/h6-8,11-13H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZVVVJSHQFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N,N-bis(2-methylpropyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

